benzo[e]naphtho[2,1-b]oxepine-8,13-dione
Description
Properties
IUPAC Name |
naphtho[2,1-c][2]benzoxepine-8,13-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O3/c19-17-13-7-3-4-8-14(13)18(20)21-15-10-9-11-5-1-2-6-12(11)16(15)17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXTYFZISFXKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[e]naphtho[2,1-b]oxepine-8,13-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with quinolinium salts. This reaction proceeds through C-alkylation and intramolecular O-alkylation, resulting in the formation of the desired product in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzo[e]naphtho[2,1-b]oxepine-8,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Benzo[e]naphtho[2,1-b]oxepine-8,13-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is explored for its anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzo[e]naphtho[2,1-b]oxepine-8,13-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom and Ring Size Variations
Benzo[d]naphtho[2,3-g][1,3]oxazocine-8,13-dione Derivatives
- Structure : Contains an 8-membered oxazocine ring (O and N atoms) fused to naphthalene and benzo systems.
- Synthesis : Achieved via a green chemistry approach in water, avoiding column chromatography .
- Properties : Enhanced environmental stability due to reduced synthetic hazards.
- Key Difference : The oxazocine’s larger ring size and nitrogen atom alter electronic properties compared to the oxepine system.
Naphtho[2,1-b]thiophene Derivatives
- Structure : Thiophene (sulfur-containing) fused to naphthalene.
- Synthesis : Catalytic dehydrogenation/cycloisomerization using Pd/BaCO₃ .
- Applications : Environmental pollutants (e.g., benzo[b]naphtho[2,1-b]thiophene is a priority pollutant per EU/EPA guidelines) .
- Key Difference : Sulfur’s electron-rich nature enhances π-conjugation but reduces oxidative stability compared to oxygen-based systems.
Dibenzo[d,d']benzo[2,1-b:3,4-b']difuran (syn-DBBDF5)
Functional Group and Bioactivity Comparisons
Benzo[f]indole-4,9-dione Derivatives
- Structure: Indole fused with naphthoquinone (dione groups).
- Relevance : The dione groups in benzo[e]naphtho[2,1-b]oxepine-8,13-dione may similarly interact with redox-active biological targets.
Naphtho[2,1-b]furan-Based Diazepines/Triazepines
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for benzo[e]naphtho[2,1-b]oxepine-8,13-dione derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with brominated or nitrated naphtho[2,1-b]furan intermediates. For example, 8-bromo-substituted derivatives are synthesized via nitration or bromination of precursor compounds using HNO₃/H₂SO₄ or Br₂ in glacial acetic acid at 0–5°C . One-pot three-component reactions using Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et₃N) are also effective for generating fused oxepine systems, avoiding chromatography and enabling high yields .
Q. How are spectroscopic techniques applied to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Signals for aromatic protons (δ 6.8–8.0 ppm) and fused-ring systems (e.g., δ 5.96–6.06 ppm for oxazine CH groups) are critical .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 444 [M⁺] for brominated derivatives) and isotopic patterns confirm molecular weight and halogen presence .
- IR Spectroscopy : Absorptions at 1168 cm⁻¹ (C=S) and 775 cm⁻¹ (C-O-C) validate functional groups .
Q. What reaction conditions optimize yields in cyclization steps for oxepine-containing heterocycles?
- Methodological Answer : Cyclization of chloroacetamido intermediates (e.g., compound 8a-b ) in methanolic ammonia at 0–5°C ensures regioselective formation of diazepine or triazepine derivatives. Lower temperatures minimize side reactions, while ammonia acts as a nucleophile to promote ring closure .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed spectral data?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data to validate structural assignments. For example, discrepancies in aromatic proton shifts due to electron-withdrawing substituents (e.g., nitro groups) are resolved by analyzing charge distribution via Gaussian09 . X-ray crystallography (using SHELXL ) provides definitive structural confirmation, especially for resolving tautomeric forms .
Q. What strategies prevent isomer formation during the synthesis of fused oxepine systems?
- Methodological Answer : Isomer formation (e.g., naphtho[2,1-b]furan vs. naphtho[2,3-b]furan derivatives) is controlled by adjusting reaction polarity. Polar solvents like DMF stabilize intermediates favoring [2,1-b] regioisomers, while steric hindrance from bulky substituents (e.g., trifluoromethyl groups) directs addition to specific positions .
Q. How are structure-activity relationships (SARs) evaluated for antimicrobial activity in oxepine derivatives?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Test compounds against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans) using serial dilution in nutrient broth (24–48 hr incubation) .
- Functional Group Modulation : Introducing electron-withdrawing groups (e.g., nitro at C-8) enhances activity by increasing membrane permeability, while bulky substituents reduce efficacy due to steric effects .
Q. What analytical workflows address challenges in characterizing high-molecular-weight polycyclic derivatives?
- Methodological Answer : High-resolution LC-MS (Q-TOF) coupled with collision-induced dissociation (CID) fragments complex structures for sequencing. For example, this compound’s fused rings are fragmented to confirm the oxepine linkage via m/z 329.349 [M+H]⁺ . Low-temperature phosphorescence spectroscopy (4.2 K) further distinguishes isomers in environmental samples .
Methodological Notes for Experimental Design
- Crystallography : Use SHELXTL for refinement and ORTEP-3 for visualizing thermal ellipsoids, critical for validating bond angles in fused-ring systems .
- Data Reproducibility : Document reaction stoichiometry (e.g., 1:2 HNO₃/H₂SO₄ for nitration) and purification methods (e.g., recrystallization in aqueous ethanol) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
